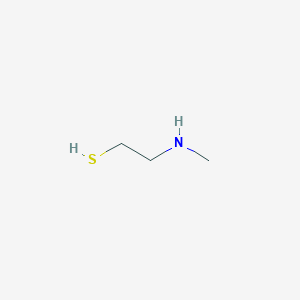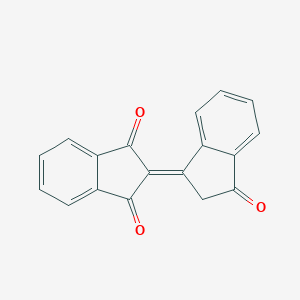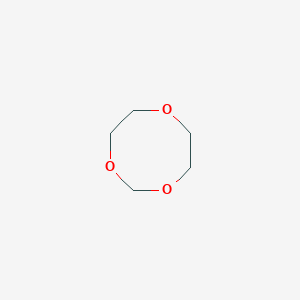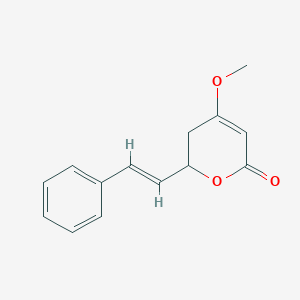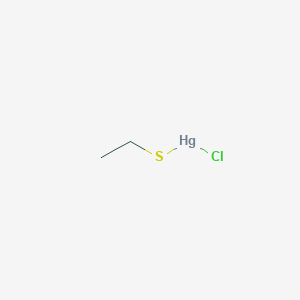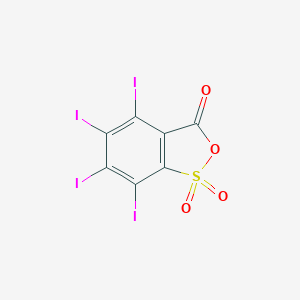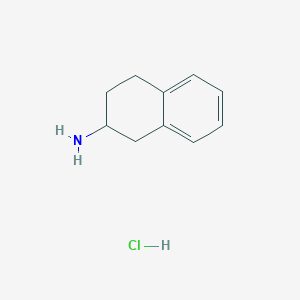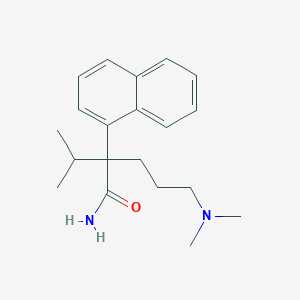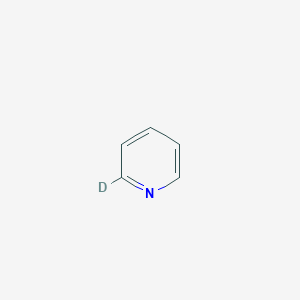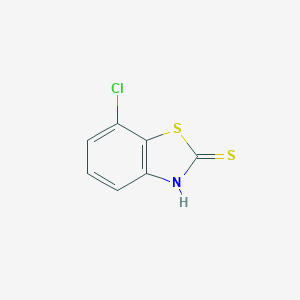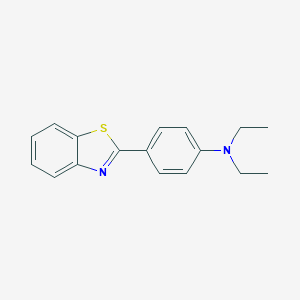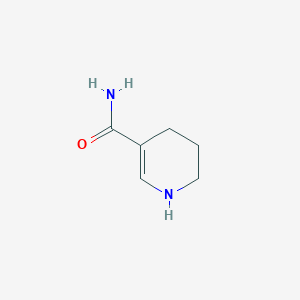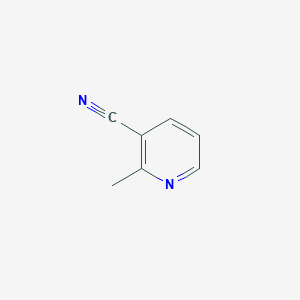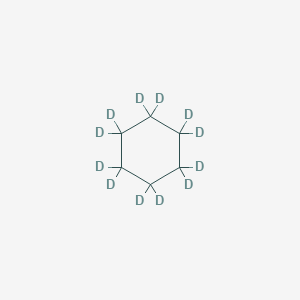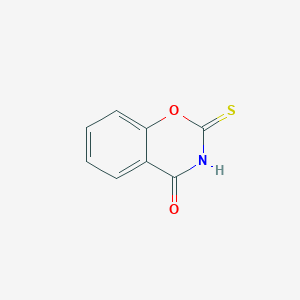
2-Sulfanylidene-1,3-benzoxazin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Sulfanylidene-1,3-benzoxazin-4-one, also known as Sulfasalazine, is a synthetic compound used in the treatment of inflammatory bowel diseases (IBD), such as ulcerative colitis and Crohn's disease. It is a prodrug that is metabolized in the colon into its active form, 5-aminosalicylic acid (5-ASA) and sulfapyridine. Sulfasalazine has a long history of use in the treatment of IBD, and its mechanism of action has been extensively studied.
作用機序
The exact mechanism of action of sulfasalazine is not fully understood. However, it is believed to work by reducing inflammation in the colon. 2-Sulfanylidene-1,3-benzoxazin-4-onee is metabolized in the colon into its active form, 5-ASA and sulfapyridine. 5-ASA is thought to inhibit the production of prostaglandins and leukotrienes, which are involved in the inflammatory response. Sulfapyridine is thought to have an immunosuppressive effect, which may also contribute to the anti-inflammatory action of sulfasalazine.
生化学的および生理学的効果
2-Sulfanylidene-1,3-benzoxazin-4-onee has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-1 beta (IL-1 beta). In addition, sulfasalazine has been shown to reduce the expression of adhesion molecules, which are involved in the recruitment of inflammatory cells to the colon.
実験室実験の利点と制限
2-Sulfanylidene-1,3-benzoxazin-4-onee has a number of advantages for use in lab experiments. It is readily available and relatively inexpensive. In addition, it has a well-established mechanism of action and has been extensively studied in both animals and humans. However, sulfasalazine does have some limitations. It is a prodrug that is metabolized in the colon, which can make it difficult to study its pharmacokinetics and pharmacodynamics. In addition, sulfasalazine has been shown to have a number of side effects, which can limit its use in some experiments.
将来の方向性
There are a number of future directions for the study of sulfasalazine. One area of research is the development of new formulations of sulfasalazine that can improve its pharmacokinetics and pharmacodynamics. Another area of research is the identification of new targets for sulfasalazine, which may improve its efficacy in the treatment of IBD and other inflammatory conditions. Finally, there is a need for further studies to better understand the long-term effects of sulfasalazine, particularly in terms of its potential to increase the risk of cancer.
合成法
2-Sulfanylidene-1,3-benzoxazin-4-onee is synthesized by the reaction of 5-aminosalicylic acid with sulfapyridine. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid or sulfuric acid. The resulting compound is then purified by recrystallization.
科学的研究の応用
2-Sulfanylidene-1,3-benzoxazin-4-onee has been extensively studied for its use in the treatment of IBD. It has been shown to be effective in reducing inflammation in the colon, and improving symptoms in patients with ulcerative colitis and Crohn's disease. In addition, sulfasalazine has been studied for its potential use in the treatment of other inflammatory conditions, such as rheumatoid arthritis and psoriasis.
特性
CAS番号 |
10021-35-9 |
|---|---|
製品名 |
2-Sulfanylidene-1,3-benzoxazin-4-one |
分子式 |
C8H5NO2S |
分子量 |
179.2 g/mol |
IUPAC名 |
2-sulfanylidene-1,3-benzoxazin-4-one |
InChI |
InChI=1S/C8H5NO2S/c10-7-5-3-1-2-4-6(5)11-8(12)9-7/h1-4H,(H,9,10,12) |
InChIキー |
XCNLSOGMJQILRA-UHFFFAOYSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(=O)N=C(O2)S |
SMILES |
C1=CC=C2C(=C1)C(=O)NC(=S)O2 |
正規SMILES |
C1=CC=C2C(=C1)C(=O)NC(=S)O2 |
その他のCAS番号 |
10021-35-9 |
同義語 |
2,3-Dihydro-1,3-benzoxazine-4H-2-thione-4-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



